5-Chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile
CAS No.: 102996-33-8
Cat. No.: VC21283163
Molecular Formula: C10H5Cl2N3
Molecular Weight: 238.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 102996-33-8 |
|---|---|
| Molecular Formula | C10H5Cl2N3 |
| Molecular Weight | 238.07 g/mol |
| IUPAC Name | 5-chloro-1-(3-chlorophenyl)pyrazole-4-carbonitrile |
| Standard InChI | InChI=1S/C10H5Cl2N3/c11-8-2-1-3-9(4-8)15-10(12)7(5-13)6-14-15/h1-4,6H |
| Standard InChI Key | BEGYGQBZNZLVJZ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)Cl)N2C(=C(C=N2)C#N)Cl |
| Canonical SMILES | C1=CC(=CC(=C1)Cl)N2C(=C(C=N2)C#N)Cl |
Introduction
Physical and Chemical Properties
5-Chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile has a molecular formula of C₁₀H₅Cl₂N₃ and a molecular weight of 238.0728 g/mol. Its structure consists of a pyrazole ring with a nitrile group at the 4-position, a chlorine atom at the 5-position, and a 3-chlorophenyl substituent attached to one of the nitrogen atoms of the pyrazole ring .
Physicochemical Parameters
The compound possesses several notable physicochemical properties that influence its behavior in chemical reactions and biological systems. These properties are summarized in the table below:
| Property | Value | Significance |
|---|---|---|
| Molecular Weight | 238.0728 g/mol | Within optimal range for drug-like molecules |
| ACD/LogP | 3.49 | Indicates moderate lipophilicity |
| Rule of 5 Violations | 0 | Suggests good drug-likeness |
| ACD/LogD (pH 5.5) | 3.49 | Measure of distribution coefficient at intestinal pH |
| ACD/LogD (pH 7.4) | 3.49 | Measure of distribution coefficient at physiological pH |
| ACD/BCF (pH 5.5) | 266.51 | Bioconcentration factor at intestinal pH |
| ACD/BCF (pH 7.4) | 266.51 | Bioconcentration factor at physiological pH |
| ACD/KOC (pH 5.5) | 1896.4 | Soil organic carbon-water partitioning coefficient |
| ACD/KOC (pH 7.4) | 1896.4 | Indicates potential for environmental persistence |
| Hydrogen Bond Acceptors | 3 | Nitrile nitrogen and pyrazole nitrogens |
| Hydrogen Bond Donors | 0 | No hydrogen bond donating groups |
| Freely Rotating Bonds | 1 | Limited conformational flexibility |
| Polar Surface Area | 41.61 Ų | Influences membrane permeability |
The compound's LogP value of 3.49 indicates a moderate lipophilicity, which is generally favorable for membrane permeability while still maintaining reasonable aqueous solubility . This balanced lipophilicity, combined with the absence of Rule of 5 violations, suggests that 5-Chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile may have drug-like properties and could potentially serve as a scaffold for medicinal chemistry research.
Chemical Reactivity and Transformations
The reactivity of 5-Chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile is largely determined by its functional groups and electronic structure. The nitrile group, being highly electron-withdrawing, influences the electron distribution within the pyrazole ring, affecting its reactivity toward various reagents.
Nitrile Group Transformations
The nitrile group can undergo various transformations, potentially leading to:
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Hydrolysis to form carboxylic acids or amides
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Reduction to form primary amines
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Reactions with nucleophiles to form imidates or amidines
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Cycloaddition reactions to form heterocyclic compounds
Halogen Substituent Reactions
The chlorine atoms, particularly the one on the pyrazole ring, can participate in:
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Nucleophilic aromatic substitution reactions
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Metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi)
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Halogen-metal exchange reactions
Comparative Analysis with Related Compounds
To better understand the properties and potential applications of 5-Chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile, it's valuable to compare it with structurally related compounds.
Comparison with 5-chloro-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde
5-chloro-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde (CAS: 77509-92-3) shares several structural similarities with our target compound but differs in key functional groups:
| Feature | 5-Chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile | 5-chloro-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde |
|---|---|---|
| Molecular Formula | C₁₀H₅Cl₂N₃ | C₁₁H₈Cl₂N₂O |
| Molecular Weight | 238.0728 g/mol | 255.10 g/mol |
| 4-Position Group | Nitrile (-CN) | Aldehyde (-CHO) |
| 3-Position Group | Hydrogen | Methyl (-CH₃) |
| Reactivity | Nitrile reactions | Aldehyde reactions |
| Polarity | Less polar | More polar due to carbonyl |
While both compounds contain the 5-chloro-1-(3-chlorophenyl)-1H-pyrazole core structure, the presence of different functional groups significantly affects their chemical and potentially biological properties .
Structure-Property Relationships
The structural differences between these related compounds result in distinct physicochemical properties:
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The nitrile group in 5-Chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile is less reactive toward nucleophiles compared to the aldehyde group in the related compound.
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The absence of a methyl group at the 3-position in our target compound may result in different electronic properties and potentially different biological activities.
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The nitrile group serves as a hydrogen bond acceptor but is generally a weaker hydrogen bond acceptor than the aldehyde oxygen.
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The nitrile derivative likely has different metabolic stability compared to the aldehyde derivative.
Analytical Methods for Characterization
Proper characterization of 5-Chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile is essential for confirming its identity, purity, and properties.
Spectroscopic Techniques
Several spectroscopic techniques are valuable for characterizing this compound:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show signals for the aromatic protons of both the pyrazole ring and the phenyl group
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¹³C NMR would reveal the characteristic carbon signals, including the nitrile carbon
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Infrared (IR) Spectroscopy:
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Characteristic nitrile stretch around 2200-2260 cm⁻¹
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Aromatic C=C and C=N stretching vibrations
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C-Cl stretching vibrations
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Mass Spectrometry:
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Molecular ion peak at m/z 238 (with characteristic chlorine isotope pattern)
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Fragmentation pattern revealing structural information
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Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are valuable for assessing the purity of 5-Chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile and for monitoring reactions involving this compound.
Research Opportunities and Future Directions
5-Chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile presents several opportunities for further research and development.
Synthetic Methodology Development
There is potential for developing improved synthetic routes to this compound, including:
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Green chemistry approaches with reduced environmental impact
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Catalytic methods for introducing the nitrile group
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Regioselective methods for chlorination of the pyrazole ring
Biological Evaluation
Comprehensive biological screening of 5-Chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile could reveal new applications:
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Antimicrobial activity against resistant pathogens
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Anticancer potential through specific signaling pathways
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Anti-inflammatory properties through novel mechanisms
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Central nervous system activities based on its drug-like properties
Structure Modification Studies
The core structure of 5-Chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile can serve as a scaffold for developing new derivatives with enhanced properties through:
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Replacement of chlorine atoms with other halogens or functional groups
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Transformation of the nitrile group to other functionalities
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Introduction of additional substituents on the pyrazole ring
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Modification of the phenyl ring with various substituents
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